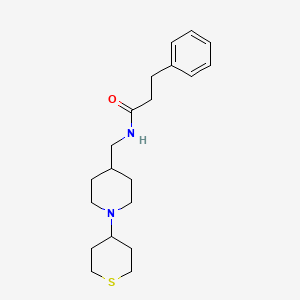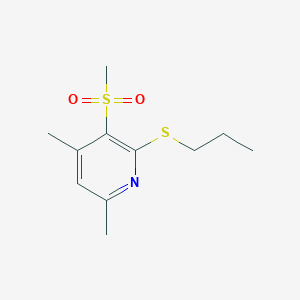
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine is a chemical compound with a unique structure that includes both sulfonyl and sulfanyl groups attached to a pyridine ring
准备方法
The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents.
Sulfonylation and Sulfanylation:
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
化学反应分析
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
相似化合物的比较
Similar compounds to 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine include other pyridine derivatives with sulfonyl and sulfanyl groups. Some examples are:
4,6-Dimethyl-3-(methylsulfonyl)pyridine: Lacks the propylsulfanyl group.
4,6-Dimethyl-2-(propylsulfanyl)pyridine: Lacks the methylsulfonyl group.
3-(Methylsulfonyl)-2-(propylsulfanyl)pyridine: Lacks the dimethyl groups on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-propylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-5-6-15-11-10(16(4,13)14)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGYRFABIVOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
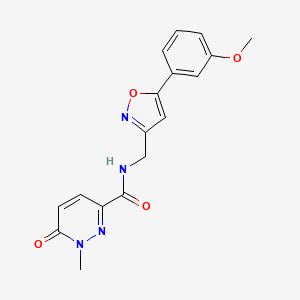
![5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B2443072.png)
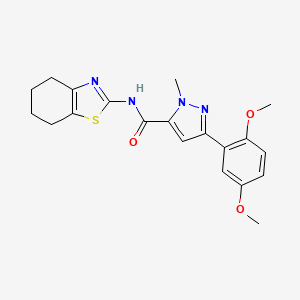
![3,5-Dimethyl-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2443077.png)
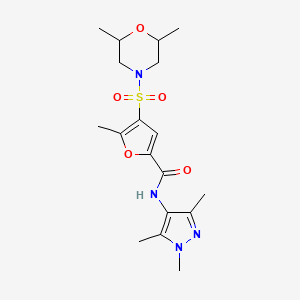
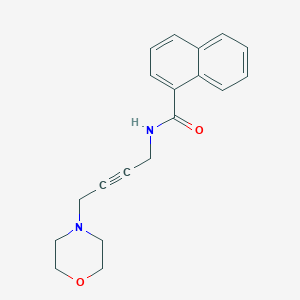
![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)
![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)
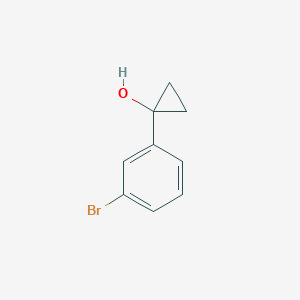
![N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2443087.png)

![2-(4-METHOXYBENZENESULFONYL)-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2443089.png)
